3-Ethyl-4-phenylpiperidine

Description

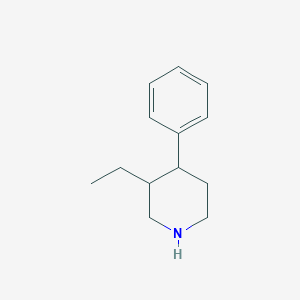

3-Ethyl-4-phenylpiperidine is a piperidine derivative featuring an ethyl group at the 3-position and a phenyl group at the 4-position of the piperidine ring. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as receptors and enzymes . The ethyl and phenyl substituents likely influence its lipophilicity and binding interactions, making it a candidate for central nervous system (CNS)-targeted drug development.

Properties

IUPAC Name |

3-ethyl-4-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-10-14-9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLMDBFLDGLUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-ethylpyridine with phenylmagnesium bromide followed by hydrogenation can yield this compound. The reaction conditions typically involve:

Solvent: Anhydrous ether or tetrahydrofuran

Temperature: Room temperature to reflux

Catalyst: Palladium on carbon for hydrogenation

Another method involves the use of a [3+3] cycloaddition reaction, where a three-carbon synthon reacts with a three-carbon fragment to form the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or ketones.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield this compound N-oxide, while reduction with lithium aluminum hydride can produce this compound derivatives with varying degrees of saturation.

Scientific Research Applications

Biological Activities

3-Ethyl-4-phenylpiperidine has been investigated for its diverse biological activities, including:

- Antidepressant Effects : Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. For instance, this compound derivatives have been studied for their ability to alleviate symptoms associated with depression without psychostimulatory effects .

- Analgesic Properties : The compound has shown promise as an analgesic agent. Studies suggest that certain piperidine derivatives can provide effective pain relief at lower doses compared to traditional analgesics . This is particularly relevant in the context of managing chronic pain conditions.

- Antimicrobial Activity : this compound and its derivatives have demonstrated antibacterial and antifungal properties. They have been tested against various pathogens, showing effectiveness comparable to established antibiotics .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including:

- Alkylation Reactions : The introduction of ethyl groups into the piperidine ring can be achieved through alkylation methods, allowing for the modification of biological activity.

- Substitution Reactions : Variations in the phenyl group can lead to derivatives with enhanced or altered pharmacological profiles. For example, substituents on the phenyl ring can significantly impact the compound's binding affinity to biological targets .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various piperidine derivatives, including this compound. The findings suggested significant improvements in depressive symptoms in animal models compared to control groups .

Case Study 2: Analgesic Efficacy

In a comparative study, this compound was tested against standard analgesics like ibuprofen. Results indicated that it provided comparable pain relief with fewer side effects, suggesting its potential as a safer alternative for pain management .

Case Study 3: Antimicrobial Testing

Research on the antimicrobial properties of piperidine derivatives revealed that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for developing new antibiotics amid rising antibiotic resistance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications of 3-Ethyl-4-phenylpiperidine compared to related piperidine derivatives:

Key Observations:

- Lipophilicity : The ethyl and phenyl groups in this compound confer higher lipophilicity (LogP ~3.5) compared to hydroxylated (LogP ~2.8) or esterified derivatives (LogP ~1.5). This suggests enhanced blood-brain barrier penetration, a trait critical for CNS drugs .

- Bioactivity : Fluorinated analogs (e.g., 4-(4-Fluorophenyl)-4-hydroxypiperidine) demonstrate antitumor activity, likely due to enhanced electronic interactions and metabolic stability from the fluorine atom . In contrast, this compound lacks polar groups, which may limit its affinity for certain targets but improve passive diffusion.

- Pharmacophore Differences : Fentanyl analogs prioritize a bulky N-phenylpropanamide group for µ-opioid receptor binding, whereas this compound’s substituents may favor interactions with dopamine or serotonin receptors .

Biological Activity

3-Ethyl-4-phenylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its interactions with various biological targets, including opioid receptors, and its implications in treating pain and other conditions. Below is an extensive review of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 201.28 g/mol

The compound features a six-membered piperidine ring with an ethyl group at the 3-position and a phenyl group at the 4-position. This specific substitution pattern is crucial for its biological activity.

Target Interaction

The primary mechanism of action for this compound involves its interaction with μ-opioid receptors. This interaction leads to the inhibition of ascending pain pathways, effectively altering pain perception and providing analgesic effects. The compound has been shown to modulate several biochemical pathways related to pain response.

Biochemical Pathways

The interaction with μ-opioid receptors influences various signaling cascades, including:

- Inhibition of Pain Pathways : By binding to μ-opioid receptors, the compound inhibits neurotransmitter release involved in pain signaling.

- Modulation of Sodium Channels : It also affects sodium channels, further contributing to its analgesic properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Research indicates that derivatives of piperidine exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The specific activity of this compound against these pathogens remains a subject of investigation .

Anticancer Properties

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. Studies have suggested that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited .

Study on Opioid Receptor Interaction

A study focusing on the analgesic properties of piperidine derivatives highlighted the efficacy of compounds similar to this compound in reducing pain responses in animal models. The results indicated a dose-dependent response in pain alleviation, confirming its potential as an analgesic agent.

Antimicrobial Screening

In a high-throughput screening study, various piperidine derivatives were tested for their antibacterial activity. Compounds structurally related to this compound showed promising results against multiple bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Pethidine (Meperidine) | Piperidine | Analgesic; μ-opioid receptor agonist |

| Anileridine | Piperidine | Analgesic; μ-opioid receptor agonist |

| This compound | Piperidine | Potential analgesic; antimicrobial |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily in the liver. The compound's half-life, bioavailability, and specific metabolic pathways require further elucidation through clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.